2-Fluoren-9-ylidenemethylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

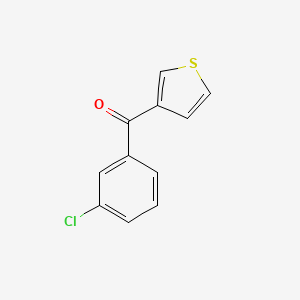

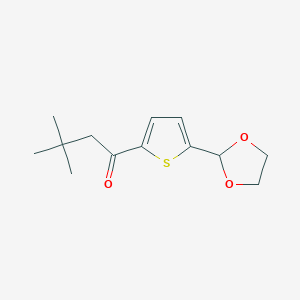

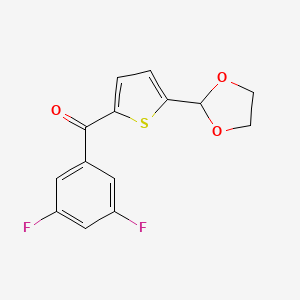

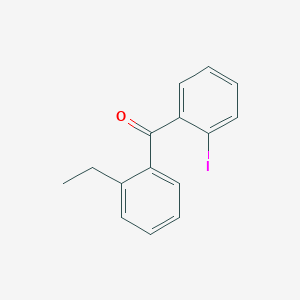

The molecular structure of “2-Fluoren-9-ylidenemethylthiophene” is characterized by a thiophene ring which is disordered by rotation of 180° about the linking C—C bond . The site occupancies of the major and minor components of the disordered ring are 0.900 (3) and 0.100 (3), respectively .

Aplicaciones Científicas De Investigación

Redox Potentials and Aromaticity

The electronic and structural properties of 9-(1,3-dithiol-2-ylidene)fluorene derivatives, including their redox behavior, have been extensively studied. These compounds exhibit strong two-electron donating capabilities, with the oxidation potentials being significantly influenced by the electronic structure of the oxidized state. Notably, the aromatic nature of certain cation states contributes to the stability of these states, affecting the redox characteristics of the molecules. This interplay between electronic and structural properties highlights the potential of such compounds in electronic applications (Amriou et al., 2006).

Optical Characteristics and Structural Adjustments

Oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores have been the focus of both spectral measurements and theoretical studies. These compounds display broad absorption and fluorescence spectra without a distinct vibrational structure, indicating limited geometrical changes upon optical excitation. The materials demonstrate notable fluorescence and are characterized by medium-large Stokes shifts, suggesting potential applications in optoelectronics and photonics (Lukes et al., 2007).

Electrochemical and Photovoltaic Applications

A series of molecules with a fluorenone central unit symmetrically coupled to different oligothiophene segments have been designed for use in bulk-heterojunction photovoltaic cells. These molecules exhibit a new band due to intramolecular charge transfer, extending the absorption spectral range and making them suitable as electron donors in photovoltaic devices. The photovoltaic properties of these materials, including their power conversion efficiencies, highlight their potential in solar cell applications (Lincker et al., 2008).

Intramolecular Interactions and Stability

The stability and intramolecular interactions of 9-fluorenyl carbocations have been studied, revealing the potential for hydride migration under certain conditions. This study provides insights into the reactivity and stability of fluorenyl-based compounds, which are relevant for their application in various chemical processes (Mladenova et al., 2001).

Propiedades

IUPAC Name |

2-(fluoren-9-ylidenemethyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFBPSLHTWGNSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650144 |

Source

|

| Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoren-9-ylidenemethylthiophene | |

CAS RN |

843638-98-2 |

Source

|

| Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B1346316.png)